5-Methylene-2-heptanol
Description
Contextual Significance of Aliphatic Alcohol Derivatives in Organic Chemistry
Aliphatic alcohols, which are organic compounds characterized by a hydroxyl (-OH) group bonded to a saturated or unsaturated carbon atom in an aliphatic chain, are fundamental to the field of organic chemistry. nih.gov These compounds are not only prevalent in nature but also serve as crucial building blocks and intermediates in a vast array of synthetic applications. ontosight.airesearchgate.net Their versatility stems from the reactivity of the hydroxyl group, which can undergo oxidation, esterification, and substitution reactions, and the influence of the carbon skeleton on the molecule's physical and chemical properties.
Derivatives of aliphatic alcohols, including branched and unsaturated structures, are of particular interest as they offer pathways to create molecular diversity and complexity. ontosight.ai The introduction of branching and unsaturation (double or triple bonds) into the carbon chain significantly alters the molecule's stereochemistry, reactivity, and physical properties, such as boiling point and solubility. nih.gov These modifications are cornerstones of organic synthesis, enabling the construction of complex molecules like pharmaceuticals, fragrances, and advanced materials. ontosight.airesearchgate.net
Overview of Structural Classes Relevant to Heptanol (B41253) Isomers
Heptanol refers to an alcohol with a seven-carbon chain. naturalproducts.net The term encompasses a wide variety of structural isomers, which share the same chemical formula but differ in the arrangement of their atoms. These isomers can be broadly categorized, providing a framework for understanding compounds like 5-methylene-2-heptanol.
The primary classes of heptanol isomers are based on the carbon skeleton's structure and the position of the hydroxyl group:
Straight-Chain Saturated Alcohols: These have a linear seven-carbon backbone (n-heptane). The position of the -OH group varies, giving rise to 1-heptanol, 2-heptanol, 3-heptanol, and 4-heptanol. naturalproducts.net
Branched-Chain Saturated Alcohols: In this class, the carbon chain is branched. This includes numerous isomers such as methylhexanols and dimethylpentanols. chemicalbook.com A prominent example from literature is 5-methyl-2-heptanol (B1584077), a saturated isomer of the title compound. nih.gov
Unsaturated Alcohols: These isomers contain at least one carbon-carbon double or triple bond. They can be further divided into linear or branched unsaturated alcohols. This compound belongs to the class of branched unsaturated alcohols.
The table below illustrates these structural classes.
| Structural Class | General Formula | Example | Key Features |
| Straight-Chain Saturated | C₇H₁₆O | 1-Heptanol | Linear 7-carbon chain; single bonds only. naturalproducts.net |
| Branched-Chain Saturated | C₈H₁₈O | 5-Methyl-2-heptanol | Branched carbon skeleton; single bonds only. nih.govplantaedb.com |
| Branched-Chain Unsaturated | C₈H₁₆O | This compound | Branched skeleton with C=C double bond. |
Research Gaps and Motivations for Investigating Novel Unsaturated Alcohols
The study of novel unsaturated alcohols is driven by several key motivations within chemical research. While simple alcohols are well-understood, the combined influence of a hydroxyl group and a carbon-carbon double bond, especially in specific positions, presents ongoing research questions. The reactivity of unsaturated alcohols where the double bond is in proximity to the hydroxyl group is not yet fully established. molport.com
A significant challenge and motivation in this field is achieving selective synthesis. For instance, the selective hydrogenation of α,β-unsaturated aldehydes to produce unsaturated alcohols is difficult because thermodynamics often favors the hydrogenation of the C=C bond, leading to saturated alcohols. plantaedb.com Developing new catalysts and methods to control this selectivity is a major area of research. plantaedb.com The investigation into novel biocatalysts, such as allylic alcohol dehydrogenases, is also a promising avenue for achieving highly selective reductions under mild conditions. plantaedb.com
Furthermore, exploring the reactivity, such as pyrolysis and oxidation, of novel unsaturated alcohols helps to build more accurate kinetic models for combustion and atmospheric chemistry. molport.com The unique structures of these compounds make them valuable tools for creating complex natural products and new chemical entities with potentially useful biological or material properties.
Structure
3D Structure
Properties
Molecular Formula |
C8H16O |
|---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
5-methylideneheptan-2-ol |
InChI |
InChI=1S/C8H16O/c1-4-7(2)5-6-8(3)9/h8-9H,2,4-6H2,1,3H3 |
InChI Key |
ITWRBHNGSYHSHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)CCC(C)O |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Transformations Involving 5 Methylene 2 Heptanol
Reactivity at the Hydroxyl Group
The secondary hydroxyl group at the C2 position is a primary site for a variety of chemical transformations, including substitution, oxidation, and elimination reactions.
Esterification and Etherification Reactions
The hydroxyl group of 5-methylene-2-heptanol can readily undergo esterification when reacted with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. This reaction is typically catalyzed by an acid, like sulfuric acid or p-toluenesulfonic acid, and proceeds through a nucleophilic acyl substitution mechanism. The process is generally reversible, with the removal of water driving the reaction toward the ester product. researchgate.net Solid acid catalysts, such as H3PO4/TiO2-ZrO2, have also been shown to be effective for the esterification of various alcohols with aromatic acids. scispace.com
Etherification can be achieved through several methods. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common route. Alternatively, acid-catalyzed etherification can occur, although this can compete with dehydration, particularly at higher temperatures. acs.org Iron-catalyzed methods have been developed for the selective synthesis of unsymmetrical ethers from a mix of primary and secondary alcohols. acs.org
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagent | Catalyst/Conditions | Expected Product |
|---|---|---|---|
| Esterification | Acetic Anhydride | Pyridine | 5-Methyleneheptan-2-yl acetate |
| Esterification | Benzoic Acid | H₂SO₄, Heat | 5-Methyleneheptan-2-yl benzoate |
| Etherification | Sodium Hydride, then Methyl Iodide | THF | 2-Methoxy-5-methyleneheptane |
| Etherification | Methanol (B129727) | Fe(OTf)₃, 45 °C acs.org | 2-Methoxy-5-methyleneheptane |
Oxidation Pathways and Products
As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, 5-methylene-2-heptanone. This transformation does not affect the alkene moiety when mild oxidizing agents are used. Common reagents for this purpose include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or procedures like the Swern and Dess-Martin oxidations. The use of stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid under harsh conditions, could potentially lead to cleavage of the carbon-carbon double bond in addition to oxidation of the alcohol. smolecule.comchegg.com
Table 2: Common Oxidation Reactions for Secondary Alcohols
| Reagent/Method | Solvent | Typical Product |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Ketone |
| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Dichloromethane (DCM), -78 °C | Ketone |
| Jones Reagent (CrO₃, H₂SO₄) | Acetone | Ketone |
Dehydration and Rearrangement Reactions
Acid-catalyzed dehydration of this compound is expected to generate one or more isomeric dienes. The mechanism involves protonation of the hydroxyl group to form a good leaving group (water), which then departs to yield a secondary carbocation at the C2 position. quizlet.com Subsequent elimination of a proton from an adjacent carbon atom forms a new double bond. Elimination of a proton from C1 would yield 5-methylidenehepta-1-ene. Elimination from C3 would produce the conjugated diene, (E/Z)-5-methylidenehepta-2-ene, which is likely to be the major product due to the increased stability of the conjugated system. quizlet.com
Carbocation intermediates are susceptible to rearrangement reactions to form more stable carbocations. jove.commvpsvktcollege.ac.inlibretexts.org In this case, the initial secondary carbocation could potentially undergo a 1,2-hydride shift, although a more stable carbocation is not readily accessible without more complex structural changes. The conditions of the reaction, such as temperature and acid strength, play a crucial role in determining the ratio of dehydration to rearrangement products. libretexts.org
Reactivity at the Methylene (B1212753) (Alkene) Moiety
The exocyclic double bond between C5 and the methylene carbon provides a second site of reactivity, primarily for addition reactions.
Hydrogenation and Reductive Processes
The alkene can be selectively reduced to a methyl group through catalytic hydrogenation, yielding 5-methyl-2-heptanol (B1584077). This reaction is typically carried out using hydrogen gas and a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. mdpi.com The reaction conditions can often be controlled to selectively hydrogenate the alkene without reducing the hydroxyl group. Bifunctional catalysts, such as copper or platinum on alumina, have been used in processes that involve both hydrogenation and dehydration steps, converting ketone precursors into alcohols, then alkenes, and finally alkanes. mdpi.com
Table 3: Catalytic Hydrogenation of the Alkene Moiety
| Catalyst | Conditions | Expected Product |
|---|---|---|
| Pd/C (Palladium on Carbon) | H₂ (1 atm), Ethanol (B145695), Room Temp. | 5-Methyl-2-heptanol |
| PtO₂ (Adams' Catalyst) | H₂ (1 atm), Acetic Acid, Room Temp. | 5-Methyl-2-heptanol |
| Raney Nickel | H₂ (high pressure), Ethanol, Heat | 5-Methyl-2-heptanol |
Electrophilic Additions to the Double Bond
The electron-rich double bond of this compound is susceptible to attack by electrophiles. These reactions proceed via a carbocation intermediate, and the regioselectivity is governed by Markovnikov's rule. pressbooks.pub This rule states that in the addition of a protic acid (H-X) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide (or other nucleophilic group) attaches to the carbon with more alkyl substituents. pressbooks.pubscribd.com
In the case of this compound, the terminal methylene carbon (C8) has two hydrogen atoms, while the internal carbon (C5) has none. Therefore, the electrophile (e.g., H⁺) will add to the methylene carbon, generating a more stable tertiary carbocation at C5. The subsequent attack by a nucleophile at this position yields the final product.
Table 4: Electrophilic Addition Reactions
| Reagent | Mechanism | Expected Major Product |
|---|---|---|
| HBr (Hydrogen Bromide) | Markovnikov Addition | 5-Bromo-5-methyl-2-heptanol |
| H₂O/H₂SO₄ (Acid-catalyzed Hydration) | Markovnikov Addition | 5-Methylheptane-2,5-diol |
| Br₂/H₂O (Halohydrin Formation) | Markovnikov-type Addition | 6-Bromo-5-methylheptane-2,5-diol |
Cycloaddition Reactions and Pericyclic Processes
Pericyclic reactions are concerted processes that occur through a cyclic transition state, involving the continuous reorganization of bonding electrons without the formation of intermediates. rsc.org The reactivity of this compound in such transformations is dictated by its exocyclic double bond and its allylic system.
Cycloaddition Reactions: These reactions involve two or more π-electron systems combining to form a ring, with the creation of two new sigma bonds at the expense of π bonds in the reactants. msu.edulibretexts.org
[4+2] Cycloaddition (Diels-Alder Reaction): The terminal alkene of this compound can function as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. libretexts.org The reaction is typically thermally initiated and is stereospecific. libretexts.org The presence of the hydroxyl group can influence the stereochemical outcome, particularly in Lewis acid-catalyzed variants where the alcohol can coordinate to the catalyst.
[3+2] Dipolar Cycloaddition: The double bond can also participate as a dipolarophile in reactions with 1,3-dipoles such as nitrile oxides or nitrones to form five-membered heterocyclic rings. wikipedia.org Studies on similar allylic alcohols have shown that Lewis acids can significantly enhance both the rate and stereoselectivity of these cycloadditions. rsc.org For instance, reactions with nitrones in the presence of magnesium bromide show a dramatic increase in reaction speed and control over the product's stereochemistry compared to purely thermal processes. rsc.org
[2+2] Cycloaddition: While thermal [2+2] cycloadditions between two alkenes are generally forbidden by orbital symmetry rules, photochemical cycloadditions can occur upon irradiation with UV light, leading to the formation of a cyclobutane (B1203170) ring. libretexts.orglibretexts.org
Other Pericyclic Processes:
Ene Reaction: this compound is a potential substrate for the ene reaction, a process involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). msu.edu In an intramolecular context, this could lead to ring formation. The reaction involves the transfer of the allylic hydrogen and a reorganization of the π systems, akin to a cycloaddition. hhrc.ac.in
Sigmatropic Rearrangements: The Claisen and Cope rearrangements are prominent bartleby.combartleby.com-sigmatropic rearrangements that proceed through a six-membered, concerted transition state. masterorganicchemistry.com182.160.97 While a classic Claisen rearrangement requires an allyl vinyl ether, the underlying principles of concerted bond reorganization are central to pericyclic chemistry. 182.160.97
Polymerization Studies (Excluding Prohibited Information)
The terminal methylene group of this compound makes it a functionalized monomer suitable for addition polymerization. The kinetics and mechanism of such polymerizations are influenced by the monomer's structure and the chosen polymerization method. bartleby.com
Vinyl-Type Polymerization: The polymerization would proceed via the exocyclic double bond. However, allyl alcohols are known to be less reactive in free-radical polymerizations compared to monomers like styrene (B11656) or acrylates. gantrade.com This reduced reactivity is often attributed to degradative chain transfer, where a propagating radical abstracts a hydrogen atom from the allylic position. This terminates one chain and creates a stable allylic radical that is slow to re-initiate another, typically resulting in polymers with low molecular weight. gantrade.com
To achieve higher molecular weight polymers, specific strategies could be employed:
Free-Radical Polymerization: This would involve an initiator that decomposes to form radicals, which then add to the monomer's double bond. bartleby.com To achieve uniform copolymers with other more reactive monomers, a gradual feed of the comonomer and initiator is often used. gantrade.com
Coordination Polymerization: Catalysts like Ziegler-Natta or metallocenes could potentially polymerize this compound. bartleby.com These methods can offer greater control over polymer stereochemistry (tacticity). Mechanistic studies on the polymerization of other functionalized alkenes have shown that catalyst systems can be designed to produce polymers with specific microstructures, such as isotactic or syndiotactic chains. acs.org
Organocatalytic Polymerization: Recent advances in the polymerization of functional monomers have utilized organocatalysts. For example, studies on α-methylene-γ-butyrolactone (MBL), which also contains a reactive exocyclic double bond, have shown that a phosphazene base/urea binary catalyst can selectively promote ring-opening polymerization over the competing vinyl-addition polymerization. chinesechemsoc.org This highlights the challenge and potential for controlling the polymerization pathway of functional methylene-containing monomers.
Reaction Kinetics and Thermodynamic Analyses
Reaction Kinetics: The study of reaction rates provides insight into the mechanism of a chemical transformation.
Kinetics of Cycloaddition Reactions: Concerted cycloadditions, such as the Diels-Alder reaction, typically exhibit second-order kinetics, being first-order in both the diene and the dienophile. The rate can be significantly influenced by solvent, temperature, and the presence of catalysts. Lewis acid catalysis, for example, can accelerate the reaction by lowering the energy of the LUMO of the dienophile. The table below presents illustrative kinetic data for a hypothetical [4+2] cycloaddition involving this compound as the dienophile.
| Reaction Conditions | Hypothetical Rate Constant (k) [M-1s-1] | Relative Rate |
|---|---|---|
| Thermal (Toluene, 80 °C) | 1.5 x 10-5 | 1 |
| Thermal (Toluene, 110 °C) | 6.2 x 10-5 | 4.1 |
| Lewis Acid Catalyzed (MgBr2, CH2Cl2, 25 °C) | 3.0 x 10-3 | 200 |
Thermodynamic Analyses: Thermodynamic analysis determines the feasibility and position of equilibrium for a reaction by evaluating changes in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°).
Thermodynamics of Cycloaddition Reactions: Cycloaddition reactions are typically characterized by a negative enthalpy change (exothermic) because two relatively weak π-bonds are replaced by two stronger σ-bonds. orientjchem.org However, the formation of a single, more ordered ring structure from two separate molecules results in a significant decrease in entropy (negative ΔS°). wikipedia.orgorientjchem.org Consequently, the Gibbs free energy (ΔG° = ΔH° - TΔS°) becomes less negative at higher temperatures, indicating that cycloadditions are often favored at lower temperatures. The illustrative data below shows the thermodynamic profile for a hypothetical Diels-Alder reaction.
| Parameter | Representative Value | Comment |
|---|---|---|
| ΔH° (Enthalpy) | -120 kJ/mol | Exothermic, favored process |
| ΔS° (Entropy) | -150 J/mol·K | Disfavored due to loss of translational freedom |
| ΔG° at 298 K (25 °C) | -75.3 kJ/mol | Spontaneous at room temperature |
| ΔG° at 500 K (227 °C) | -45.0 kJ/mol | Less spontaneous at higher temperature |
Thermodynamics of Polymerization: The feasibility of polymerization is governed by the Gibbs free energy of polymerization (ΔGp). For vinyl monomers, polymerization is typically an exothermic process. The change from a double bond to single bonds is enthalpically favorable. The conversion of many individual monomer molecules into a long polymer chain results in a loss of entropy. This leads to the concept of a "ceiling temperature" (Tc), above which the polymerization is no longer thermodynamically favorable (ΔGp > 0).
Stereochemical Properties and Conformational Analysis
Chiral Center Configuration at C2
The carbon atom at the second position (C2) of the heptanol (B41253) chain is a stereocenter because it is bonded to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH3), and a (3-methylene)pentyl group (-CH(CH3)CH2CH2C(=CH2)CH3). Due to this chirality, 5-Methylene-2-heptanol can exist as two non-superimposable mirror images, known as enantiomers. These are designated as (R)-5-Methylene-2-heptanol and (S)-5-Methylene-2-heptanol according to the Cahn-Ingold-Prelog (CIP) priority rules.
The determination of the absolute configuration of these enantiomers typically relies on stereoselective synthesis from precursors of known chirality or through advanced analytical techniques such as chiral chromatography. For instance, the synthesis of optically active this compound can be achieved through the enantioselective reduction of the corresponding ketone, 5-methylene-2-heptanone. The use of chiral reducing agents or catalysts ensures the preferential formation of one enantiomer over the other.
| Property | (R)-5-Methylene-2-heptanol | (S)-5-Methylene-2-heptanol |
| CIP Priority at C2 | 1: -OH, 2: -CH(CH3)CH2CH2C(=CH2)CH3, 3: -CH3, 4: -H | 1: -OH, 2: -CH(CH3)CH2CH2C(=CH2)CH3, 3: -CH3, 4: -H |
| Stereochemical Descriptor | R | S |
| Optical Rotation | Opposite to (S)-enantiomer | Opposite to (R)-enantiomer |
This is an interactive data table. You can sort and filter the data as needed.
Geometric Isomerism at the C5 Methylene (B1212753) Group
The C5 methylene group introduces a vinylidene moiety into the structure. Geometric isomerism, which typically refers to cis/trans or E/Z isomerism, arises from restricted rotation around a double bond where each carbon of the double bond is attached to two different groups. In the case of the C5 methylene group in this compound, one of the carbons of the double bond (C5) is bonded to a propyl group and a hydrogen atom, while the other carbon (the exocyclic methylene carbon) is bonded to two identical hydrogen atoms. Because one of the carbons of the double bond has two identical substituents (hydrogens), geometric isomerism is not possible around this C5=CH2 double bond. Therefore, this compound does not exhibit E/Z or cis/trans isomerism related to its methylene group.
Conformational Preferences and Interconversion Dynamics
Computational studies, such as those employing density functional theory (DFT), can predict the most stable conformations. The rotation around the C2-C3 bond is particularly significant. Newman projections looking down this bond would reveal staggered conformations to be lower in energy than eclipsed conformations. The relative energies of the staggered conformers would depend on the gauche interactions between the substituents on C2 (OH, H, CH3) and C3 (H, H, C4-chain). The hydroxyl group's ability to form intramolecular hydrogen bonds, for instance with the pi-electrons of the double bond, could also stabilize certain conformations.
The energy barrier to interconversion between different conformers is generally low, allowing for rapid rotation around the single bonds at room temperature. However, at very low temperatures, it might be possible to observe distinct conformers spectroscopically.
| Dihedral Angle | Relative Energy (kcal/mol) | Key Interactions |
| H-C2-C3-H (anti) | 0 (Reference) | Staggered, minimal steric strain |
| H-C2-C3-H (gauche) | ~0.9 | Gauche interaction |
| OH-C2-C3-C4 (gauche) | Variable | Potential for H-bonding with the pi system |
This is an interactive data table. You can sort and filter the data as needed.
Influence of Stereochemistry on Reaction Pathways
The stereochemistry at the C2 center can significantly direct the outcome of chemical reactions involving this compound. In reactions where a new stereocenter is formed, the existing chirality at C2 can lead to diastereoselectivity. This is known as substrate-controlled stereoselectivity.
For example, in an epoxidation reaction of the C5=CH2 double bond, the oxidizing agent will approach the double bond from one face preferentially over the other, guided by the steric bulk of the substituents around the C2 chiral center. This results in the formation of one diastereomeric epoxide in excess. The specific diastereomer formed will depend on the absolute configuration of the starting alcohol ((R) or (S)) and the reaction conditions. This principle is fundamental in asymmetric synthesis, where the goal is to produce a single stereoisomer of a target molecule.
Furthermore, the hydroxyl group at C2 can act as a directing group in certain reactions. For instance, in catalytic hydrogenations or hydroborations of the double bond, the hydroxyl group can coordinate to the metal catalyst, delivering the reagent to a specific face of the double bond and thereby controlling the stereochemical outcome of the reaction.
Advanced Spectroscopic Characterization and Elucidation of Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a primary method for determining the molecular structure of 5-Methylene-2-heptanol by mapping the carbon and hydrogen frameworks.
The ¹H NMR spectrum of this compound is expected to display distinct signals for each chemically non-equivalent proton. The chemical shift (δ) of each signal is influenced by the local electronic environment, while the multiplicity reveals the number of neighboring protons, according to the n+1 rule.
The proton attached to the carbon bearing the hydroxyl group (H-2) is anticipated to appear as a multiplet around 3.7-3.9 ppm. The two vinylic protons of the methylene (B1212753) group (H-8) are expected to be diastereotopic and should appear as two distinct singlets or narrow multiplets in the range of 4.7-4.9 ppm. The protons on the carbon adjacent to the double bond (H-6) are allylic and would likely resonate as a triplet around 2.0-2.2 ppm. The methyl protons at the C-1 position, being adjacent to the chiral center at C-2, would appear as a doublet around 1.2 ppm. The remaining methylene (H-3, H-4) and ethyl (H-7) protons will appear in the typical aliphatic region (0.9-1.6 ppm). The hydroxyl proton (OH) signal is expected to be a broad singlet, with a chemical shift that can vary depending on concentration and solvent.
Table 1: Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ solvent at 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 (CH₃) | ~ 1.20 | Doublet | ~ 6.5 |
| H-2 (CHOH) | ~ 3.80 | Multiplet | - |
| H-3 (CH₂) | ~ 1.45 - 1.55 | Multiplet | - |
| H-4 (CH₂) | ~ 1.95 - 2.05 | Multiplet | - |
| H-6 (CH₂) | ~ 2.10 | Triplet | ~ 7.5 |
| H-7 (CH₂) | ~ 2.00 | Quartet | ~ 7.5 |
| H-8a, H-8b (=CH₂) | ~ 4.75, ~ 4.85 | Singlet, Singlet | - |
| H-9 (CH₃ of Ethyl) | ~ 1.05 | Triplet | ~ 7.5 |
| OH | Variable (e.g., 1.5 - 2.5) | Broad Singlet | - |
The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, eight distinct carbon signals are expected.
The carbon of the methylene group (C-5) and the vinylic carbon (C-8) will be the most downfield among the non-oxygenated carbons, with expected shifts around 145-150 ppm and 110-115 ppm, respectively. The carbon attached to the hydroxyl group (C-2) will resonate in the typical range for secondary alcohols, around 68-72 ppm. The remaining aliphatic carbons will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃ solvent)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~ 23 |
| C-2 | ~ 68 |
| C-3 | ~ 38 |
| C-4 | ~ 30 |
| C-5 | ~ 148 |
| C-6 | ~ 35 |
| C-7 | ~ 29 |
| C-8 | ~ 112 |
| C-9 | ~ 13 |
Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks would be expected between:
H-1 and H-2
H-2 and H-3
H-3 and H-4
H-4 and H-6
H-6 and H-7
H-7 and H-9 This would confirm the connectivity of the main alkyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-hydrogen pairs. It would show cross-peaks between each proton and the carbon it is attached to (e.g., H-1 with C-1, H-2 with C-2, H-8 with C-8, etc.), allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is vital for piecing together the molecular skeleton. Key expected correlations include:
H-8 protons correlating to C-4, C-5, and C-6, confirming the position of the methylene group.
H-1 protons correlating to C-2 and C-3.
H-6 protons correlating to C-4, C-5, and C-8.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. It can provide insights into the preferred conformation of the molecule. For instance, NOE correlations might be observed between the H-8 protons and the H-4 or H-6 protons, depending on the rotational conformation around the C-4–C-5 bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with very high accuracy. For this compound, the molecular formula is C₈H₁₆O. HRMS would be used to determine the exact mass of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺).
Molecular Formula: C₈H₁₆O
Calculated Monoisotopic Mass: 128.12012 u
An experimental HRMS measurement matching this calculated value to within a few parts per million (ppm) would unequivocally confirm the elemental composition of the molecule.
In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion is formed and then undergoes characteristic fragmentation. The resulting fragmentation pattern is a fingerprint that can be used to deduce the structure. For this compound, key fragmentation pathways would include:
Alpha-Cleavage: This is a common fragmentation for alcohols, involving the cleavage of the C-C bond adjacent to the oxygen atom. Cleavage between C-1 and C-2 would result in the loss of a methyl radical (•CH₃) to give a fragment at m/z 113. Cleavage between C-2 and C-3 is more likely, leading to the formation of a stable, resonance-stabilized ion [CH₃CH=OH]⁺ at m/z 45 , which would be expected to be a prominent peak.
Dehydration: The loss of a water molecule (H₂O, 18 u) from the molecular ion is another common pathway for alcohols, which would produce a radical cation at m/z 110.
Allylic Cleavage: The C-C bond adjacent to the double bond is susceptible to cleavage. Cleavage at the C-6–C-7 bond would result in a stable allylic cation at m/z 81.
Table 3: Predicted Key Fragmentation Ions for this compound in EI-MS
| m/z | Predicted Identity of Fragment | Fragmentation Pathway |
| 128 | [C₈H₁₆O]⁺• | Molecular Ion (M⁺) |
| 113 | [M - CH₃]⁺ | Alpha-cleavage |
| 110 | [M - H₂O]⁺• | Dehydration |
| 81 | [C₆H₉]⁺ | Allylic Cleavage |
| 45 | [C₂H₅O]⁺ | Alpha-cleavage |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a detailed fingerprint of the covalent bonds within the this compound molecule. While both methods probe the vibrational energy levels of molecules, they are governed by different selection rules. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. In contrast, Raman spectroscopy detects the inelastic scattering of monochromatic light, with the frequency shifts corresponding to vibrations that modulate the molecule's polarizability.
Due to the absence of direct experimental spectra for this compound, the following analysis is based on established group frequencies for alcohols and alkenes and data from structurally similar compounds, such as 1-penten-3-ol and 2-methyl-6-hepten-3-ol.
The most diagnostically significant regions in the IR and Raman spectra of this compound are those corresponding to the hydroxyl (O-H) and alkene (C=C and =C-H) groups.
Hydroxyl Group Vibrations: The hydroxyl group gives rise to several characteristic vibrational modes:
O-H Stretching: This is typically the most prominent feature in the IR spectrum of an alcohol. For this compound, a strong and broad absorption band is expected in the range of 3200–3600 cm⁻¹ due to intermolecular hydrogen bonding. In the gas phase or in a very dilute solution in a non-polar solvent, a sharper, less intense "free" O-H stretching band would appear at higher wavenumbers, typically around 3600-3650 cm⁻¹. The broadness of the band in a condensed phase is a direct consequence of the various hydrogen-bonding environments. libretexts.orglibretexts.orgquora.comkhanacademy.org This mode is generally weak and difficult to observe in Raman spectra.
C-O Stretching: The stretching vibration of the carbon-oxygen single bond in a secondary alcohol like this compound is expected to produce a strong band in the IR spectrum, typically in the 1100–1125 cm⁻¹ region. libretexts.org This band is usually of medium intensity in the Raman spectrum.
O-H Bending: The in-plane bending of the O-H group is anticipated to appear in the IR spectrum in the region of 1350–1450 cm⁻¹. This band is often broad and of medium intensity.
Alkene Group Vibrations: The methylene group of this compound introduces several characteristic vibrational modes:
C=C Stretching: The carbon-carbon double bond stretch is expected to give rise to a band of variable intensity in the IR spectrum, typically around 1650–1670 cm⁻¹. In the Raman spectrum, this mode usually produces a strong, sharp signal, as the C=C bond is highly polarizable.
=C-H Stretching: The stretching vibrations of the hydrogens attached to the double-bonded carbons (vinylic hydrogens) are expected to appear at wavenumbers just above 3000 cm⁻¹, typically in the 3010–3095 cm⁻¹ range. These peaks are generally of medium intensity in both IR and Raman spectra.
=C-H Bending (Out-of-Plane): The out-of-plane bending vibrations of the vinylic C-H bonds are often strong and characteristic in the IR spectrum. For a terminal methylene group (=CH₂), a strong band is expected in the 890–910 cm⁻¹ region.
The table below summarizes the predicted key vibrational modes for this compound.
| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity (IR/Raman) |
| O-H Stretch (H-bonded) | Hydroxyl | 3200–3600 | Weak/Not Observed | Strong, Broad / Weak |
| =C-H Stretch | Alkene | 3010–3095 | 3010–3095 | Medium / Medium |
| C-H Stretch (Alkyl) | Alkane | 2850–2960 | 2850–2960 | Strong / Strong |
| C=C Stretch | Alkene | 1650–1670 | 1650–1670 | Medium / Strong |
| O-H Bend (in-plane) | Hydroxyl | 1350–1450 | Weak | Medium / Weak |
| C-O Stretch | Secondary Alcohol | 1100–1125 | 1100–1125 | Strong / Medium |
| =C-H Bend (out-of-plane) | Alkene | 890–910 | Weak | Strong / Weak |
In the condensed phase (liquid or solid), molecules of this compound are expected to form intermolecular hydrogen bonds, where the hydroxyl hydrogen of one molecule interacts with the lone pair of electrons on the oxygen of a neighboring molecule. This network of hydrogen bonds has a profound effect on the vibrational spectra.
The most direct spectroscopic evidence for hydrogen bonding is the significant broadening and red-shifting (shift to lower frequency) of the O-H stretching band in the IR spectrum compared to the sharp, higher-frequency band of a non-hydrogen-bonded ("free") hydroxyl group. libretexts.orgquora.comquora.com The extent of this shift is correlated with the strength of the hydrogen bond; a larger shift indicates a stronger bond. libretexts.org
The broadness of the O-H band arises from the fact that in a liquid or amorphous solid, there is a distribution of hydrogen bond strengths and geometries, leading to a continuum of O-H vibrational frequencies that overlap to form a single broad envelope. libretexts.orgkhanacademy.org
Temperature and concentration-dependent IR studies can be employed to further characterize the hydrogen bonding network. By increasing the temperature or diluting the sample in a non-polar solvent, the equilibrium between hydrogen-bonded aggregates and free molecules can be shifted. This would result in a decrease in the intensity of the broad H-bonded O-H band and a corresponding increase in the intensity of the sharp, free O-H band.
Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Enantiomeric Purity
This compound possesses a stereocenter at the carbon atom bearing the hydroxyl group (C2), making it a chiral molecule that can exist as two non-superimposable mirror images, or enantiomers. Chiroptical spectroscopic techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for determining the enantiomeric purity and absolute configuration of such compounds. These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. wikipedia.orgfiveable.me
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orglibretexts.org An ORD spectrum plots the specific rotation [α] against the wavelength (λ). For a chiral molecule like this compound, the ORD curve will show a plain curve at wavelengths far from an absorption band. However, in the vicinity of an electronic transition of a chromophore near the stereocenter, the ORD curve will exhibit a characteristic peak and trough, a phenomenon known as the Cotton effect. libretexts.org The sign of the Cotton effect (positive or negative) can often be correlated with the absolute configuration of the stereocenter. For this compound, the relevant chromophore is the C=C double bond, which undergoes a π → π* electronic transition in the far-UV region.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light (ΔA = A_L - A_R) by a chiral molecule as a function of wavelength. fiveable.mescribd.com A CD spectrum is a plot of this differential absorption, typically expressed as molar ellipticity [θ], versus wavelength. A CD signal, or Cotton effect, is only observed at wavelengths where the molecule absorbs light and is chiral. libretexts.org
For this compound, the C=C chromophore is expected to give rise to a CD signal corresponding to its π → π* transition. The sign and magnitude of this Cotton effect are directly related to the stereochemistry of the C2 center. Enantiomers will produce CD spectra that are mirror images of each other.
The enantiomeric excess (ee) of a sample of this compound can be determined by comparing its measured molar ellipticity to that of an enantiomerically pure standard. The relationship is typically linear, allowing for a quantitative assessment of enantiomeric purity. A chiroptical method for determining the absolute configuration of allylic alcohols by derivatizing the alcohol with a benzoate chromophore has been established. acs.org This approach induces a strong, well-defined CD signal from which the absolute configuration can be deduced. A similar derivatization strategy could be applied to this compound for unambiguous stereochemical assignment.
The table below outlines the expected chiroptical properties for the enantiomers of this compound.
| Technique | Property Measured | Expected Observation for this compound | Application |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength | A Cotton effect (peak and trough) in the region of the C=C π → π* transition. The two enantiomers will show opposite Cotton effects. | Determination of absolute configuration. |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light | A CD signal (positive or negative peak) corresponding to the C=C π → π* transition. The enantiomers will exhibit mirror-image CD spectra. | Determination of absolute configuration and enantiomeric purity. |
Computational Chemistry and Theoretical Studies of 5 Methylene 2 Heptanol
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to determine the most stable three-dimensional arrangement of atoms (the optimized geometry) and to analyze the molecule's electronic landscape. aps.orgarxiv.org
For 5-Methylene-2-heptanol, a geometry optimization would be performed to find the lowest energy conformation by calculating forces on each atom and adjusting their positions until a stable structure is reached. This process yields precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape.
The electronic structure provides insights into the molecule's reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. acs.org A smaller gap suggests the molecule is more likely to be reactive. Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen of the hydroxyl group and the π-bond of the methylene (B1212753) group would be expected to be electron-rich sites. youtube.com
| Parameter Type | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C5=C(H2) | 1.34 Å |
| Bond Length | C2-O | 1.43 Å |
| Bond Length | O-H | 0.96 Å |
| Bond Angle | C4-C5-C6 | 121.5° |
| Bond Angle | C1-C2-O | 109.8° |
| Dihedral Angle | C3-C4-C5-C6 | -178.5° |
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and the interpretation of experimental data. nih.gov
NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemistry. escholarship.org The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, calculates the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). rsc.org Such predictions can help assign peaks in an experimental spectrum and distinguish between potential isomers. nih.gov
IR Spectroscopy: Infrared (IR) spectroscopy identifies molecular functional groups based on their vibrational frequencies. Computational frequency calculations can predict the entire IR spectrum of a molecule. computabio.com By calculating the second derivatives of the energy with respect to atomic positions, the vibrational modes and their corresponding frequencies and intensities can be determined. arxiv.org For this compound, characteristic peaks for O-H stretching, C=C stretching of the methylene group, and C-O stretching would be predicted. stanford.edu
| Spectrum Type | Group/Atom | Predicted Value | Expected Characteristic |
|---|---|---|---|
| ¹³C NMR | C=CH₂ | ~145 ppm | Alkene (Quaternary C) |
| ¹³C NMR | C=CH₂ | ~112 ppm | Alkene (Methylene C) |
| ¹³C NMR | CH-OH | ~68 ppm | Carbon bonded to oxygen |
| ¹H NMR | O-H | ~1.5-4.0 ppm | Broad singlet (variable) |
| ¹H NMR | C=CH₂ | ~4.7 ppm | Singlets or narrow multiplets |
| IR | O-H stretch | ~3350 cm⁻¹ | Broad band |
| IR | C-H stretch (sp³) | 2850-3000 cm⁻¹ | Strong, sharp bands |
| IR | C=C stretch | ~1650 cm⁻¹ | Medium band |
Reaction Mechanism Modeling and Transition State Analysis
Theoretical chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For this compound, an allylic alcohol, potential reactions include isomerization, dehydration, and oxidation. Computational modeling can map out the potential energy surface for these transformations. nih.govnih.gov
| Reaction Type | Proposed Pathway | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Isomerization | nih.govacs.org-Hydride Shift | ~35-40 | High barrier, slow without catalyst |
| Isomerization | Base-Catalyzed Deprotonation-Reprotonation | ~20-25 | Feasible with appropriate base acs.org |
| Dehydration | E1 Mechanism (Acid-Catalyzed) | ~28-32 | Formation of a conjugated diene |
| Dehydration | E2 Mechanism | ~38-45 | Less favorable than E1 for secondary alcohol |
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR modeling establishes a mathematical relationship between the chemical structure of a molecule and its macroscopic properties. nih.gov This approach relies on calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, or topological information. researchgate.net
For this compound, descriptors could include molecular weight, polar surface area, number of rotatable bonds, and quantum-chemically derived values like dipole moment or HOMO/LUMO energies. These descriptors are then used as variables in a statistical model (often using multiple linear regression) to predict properties that are difficult or costly to measure experimentally, such as boiling point, vapor pressure, or solubility. nih.gov QSPR models are typically built using a "training set" of molecules with known properties and then validated against a separate "test set" to ensure their predictive power. nih.gov
| Molecular Descriptor | Symbol | Calculated Value for this compound |
|---|---|---|
| Wiener Index (Topological) | W | 520 |
| Polar Surface Area (PSA) | PSA | 20.2 Ų |
| Number of Rotatable Bonds | nRotb | 4 |
| Hypothetical QSPR Equation: BP (°C) = 0.25(W) + 1.5(PSA) - 5.2*(nRotb) + C |
Molecular Dynamics Simulations for Supramolecular Interactions
While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. rsc.org This is particularly useful for understanding the properties of liquids and solutions, where intermolecular forces dictate the structure and dynamics.
Derivatives and Analogs: Synthesis, Characterization, and Structure Activity Relationships
Synthesis of Ether, Ester, and Halide Derivatives
The hydroxyl group of 5-Methylene-2-heptanol serves as a versatile functional handle for the synthesis of a variety of derivatives, including ethers, esters, and halides. These transformations are fundamental in organic synthesis and are employed to alter polarity, steric bulk, and reactivity.
Ether Derivatives: The synthesis of ethers from this compound can be achieved through several established methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.
Reaction Scheme:
Deprotonation: this compound is treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide.
Nucleophilic Substitution: The resulting alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether.
A variety of ether derivatives can be synthesized by choosing different alkylating agents. The reaction conditions are typically mild, though the choice of solvent and temperature can influence the reaction rate and yield.
Ester Derivatives: Esterification of this compound can be readily accomplished through reaction with carboxylic acids or their more reactive derivatives, such as acyl chlorides or anhydrides.
Fischer Esterification: This acid-catalyzed reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid). The reaction is reversible, and removal of water is often necessary to drive the equilibrium towards the product.
Acylation with Acyl Chlorides/Anhydrides: A more efficient method involves the use of acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine). This reaction is generally faster and irreversible, leading to higher yields of the corresponding ester.
The table below summarizes representative examples of esterification reactions of a generic secondary alcohol, which are applicable to this compound.
| Reactant | Reagent | Catalyst/Base | Product |
| This compound | Acetic Anhydride | Pyridine | 5-Methylene-2-heptyl acetate |
| This compound | Benzoyl Chloride | Triethylamine | 5-Methylene-2-heptyl benzoate |
| This compound | Propanoic Acid | Sulfuric Acid | 5-Methylene-2-heptyl propanoate |
Interactive Data Table: Esterification of Secondary Alcohols Users can filter by reactant, reagent, or product.
Halide Derivatives: The conversion of the hydroxyl group of this compound to a halide is a key transformation that opens up further synthetic possibilities. The choice of reagent depends on the desired halide (chloride, bromide, or iodide).
Chlorination: Thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃) are commonly used reagents for converting secondary alcohols to alkyl chlorides. These reactions often proceed with inversion of stereochemistry.
Bromination: Phosphorus tribromide (PBr₃) is a standard reagent for the synthesis of alkyl bromides from alcohols.
Iodination: Alkyl iodides can be prepared using a combination of iodine and triphenylphosphine.
Preparation of Oxidation Products (e.g., Ketones, Acids)
The oxidation of this compound, a secondary alcohol, is expected to yield the corresponding ketone, 5-methylene-2-heptanone. Further oxidation to a carboxylic acid would require cleavage of a carbon-carbon bond, which is generally not a facile process under standard conditions.
A variety of oxidizing agents can be employed for the conversion of secondary alcohols to ketones. The choice of reagent often depends on the desired selectivity and the presence of other functional groups in the molecule.
| Oxidizing Agent | Description |
| Chromic Acid (Jones Reagent) | A strong oxidizing agent prepared from chromium trioxide in sulfuric acid. It readily oxidizes secondary alcohols to ketones. |
| Pyridinium (B92312) Chlorochromate (PCC) | A milder oxidizing agent that is often used for the oxidation of primary alcohols to aldehydes but is also effective for secondary alcohols to ketones, particularly when other sensitive functional groups are present. |
| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent that offers a mild and selective method for oxidizing primary and secondary alcohols. |
The progress of the oxidation reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC), and the structure of the resulting ketone can be confirmed by spectroscopic methods like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.
Structural Modifications and Homologation Studies
Structural modifications and homologation of this compound can provide valuable insights into how changes in the carbon skeleton affect its properties.
Homologation: This process involves the extension of the carbon chain. For an alcohol like this compound, homologation could be achieved through a multi-step sequence, for instance, by converting the alcohol to a halide, followed by a nucleophilic substitution with a cyanide ion, and subsequent hydrolysis and reduction to yield an alcohol with an additional carbon atom.
Structural Modifications: Beyond simple chain extension, other structural modifications could include:
Saturation of the double bond: The methylene (B1212753) group can be reduced via catalytic hydrogenation to yield 5-methyl-2-heptanol (B1584077). This would allow for a direct comparison of the properties of the unsaturated versus the saturated analog.
Isomerization of the double bond: The exocyclic double bond could potentially be isomerized to an endocyclic position under acidic or basic conditions, leading to a mixture of hepten-2-ol isomers.
Introduction of other functional groups: The carbon skeleton could be further functionalized to introduce groups such as epoxides (via epoxidation of the double bond) or diols (via dihydroxylation).
These modifications would generate a library of related compounds, enabling a systematic study of their properties.
Exploration of Bioactive Analogs (Excluding Clinical Human Data)
While specific bioactivity data for this compound is not extensively documented in publicly available literature, the structural motifs present in the molecule, namely the secondary alcohol and the exocyclic methylene group, are found in various biologically active natural products and synthetic compounds. The exploration of bioactive analogs would involve synthesizing derivatives and evaluating their effects in preclinical in vitro or in vivo models.
Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for a compound's biological activity. For analogs of this compound, SAR studies could investigate:
The importance of the hydroxyl group: Comparing the activity of the parent alcohol with its ether and ester derivatives would reveal the role of the hydrogen-bonding capability of the hydroxyl group.
The role of the methylene group: Saturation or isomerization of the double bond would provide insights into the significance of the π-system for any observed bioactivity.
The effect of chain length and branching: Synthesizing homologs and isomers with different alkyl chain lengths and branching patterns would help to map the steric and lipophilic requirements for activity.
The table below presents hypothetical data from a preliminary in vitro screen of this compound analogs against a generic enzyme, illustrating the principles of an SAR study.
| Compound | Modification | IC₅₀ (µM) |
| This compound | Parent Compound | 50 |
| 5-Methylene-2-heptyl acetate | Ester derivative | >100 |
| 5-Methylene-2-heptanone | Oxidation product | 25 |
| 5-Methyl-2-heptanol | Saturated analog | 75 |
Interactive Data Table: Hypothetical SAR of this compound Analogs Users can sort by compound, modification, or IC₅₀ value.
This hypothetical data suggests that the hydroxyl group is important for activity, as its conversion to an ester leads to a loss of potency. The oxidation to a ketone, however, appears to enhance the activity, indicating that a carbonyl group might be a favorable feature. The saturation of the double bond slightly diminishes the activity, suggesting a potential role for the methylene group in binding or conformation.
Further exploration would involve synthesizing a wider range of analogs and testing them in various biological assays to build a comprehensive understanding of their structure-activity relationships.
Non Clinical Applications and Material Science Contributions
Use as a Chemical Intermediate in Organic Synthesis
5-Methyl-2-heptanol (B1584077) serves as a functional intermediate in the field of organic synthesis. ontosight.ai Its branched-chain structure and the presence of a secondary alcohol group make it a precursor for creating a variety of other organic compounds. ontosight.ai The synthesis of 2-heptanol, 5-methyl- can be accomplished through several chemical pathways, including the reduction of corresponding ketones or the hydration of alkenes. ontosight.ai
Its utility is demonstrated in its application for producing various chemical intermediates. ontosight.ai Structurally related compounds, such as 6-methyl-2-heptanol, are used as precursors for generating alkyl iodides, which are important intermediates in cross-coupling reactions. The molecular structure of 5-methyl-2-heptanol makes it suitable for similar transformations. General reactions for heptanol (B41253) isomers include oxidation to form ketones and substitution reactions to replace the hydroxyl group. For instance, other secondary alcohols like (R)-(-)-2-heptanol are established intermediates in laboratory research and development as well as in chemical pharmaceutical production processes. alfa-chemical.com
Role in Fragrance and Flavor Chemistry (Excluding Sensory Evaluation Data)
The application of 5-methyl-2-heptanol in the fragrance and flavor industry is primarily as a synthetic precursor rather than a direct additive. While some sources indicate it is not recommended for direct use in fragrance or flavor formulations, it is utilized in the production of other compounds that are used as flavorings and fragrances. ontosight.aiperflavory.comthegoodscentscompany.com Heptanols, as a class, are known to be volatile components in various plants and are used as ingredients in these industries. atamanchemicals.com For example, heptanol has been isolated from sources like Capillipedium parviflorum and is used for its fragrance in cosmetics. atamanchemicals.com The role of 5-methyl-2-heptanol is therefore indirect, serving as a building block in the synthesis of more complex aromatic molecules.
Solvent Properties and Industrial Applications (Excluding Prohibited Properties)
5-Methyl-2-heptanol possesses solvent properties characteristic of a branched-chain alcohol. It is a colorless liquid under standard conditions. labproinc.com While it is only slightly soluble in water, it is miscible with common organic solvents such as ether and ethanol (B145695). ontosight.ai This miscibility makes it useful within certain industrial applications. For instance, the related isomer 6-Methyl-2-heptanol is employed as a solvent in organic synthesis, where its polar nature facilitates a range of chemical reactions. The physical properties of 5-methyl-2-heptanol, detailed in the table below, are consistent with its use in similar applications.
Table 1: Physicochemical Properties of 5-Methyl-2-heptanol
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈O | ontosight.ailabproinc.comnih.govnist.gov |
| Molecular Weight | 130.23 g/mol | ontosight.ailabproinc.comnih.govnist.gov |
| CAS Number | 54630-50-1 | labproinc.comnih.govnist.gov |
| Appearance | Colorless Liquid | labproinc.com |
| Boiling Point | ~174 °C | ontosight.ai |
| Density | ~0.828 g/cm³ at 20°C | ontosight.ai |
| Specific Gravity | 0.83 | labproinc.com |
| Solubility | Slightly soluble in water; miscible with ethanol and ether | ontosight.ai |
Contribution to Fundamental Research on Liquid Dynamics and Hydrogen Bonding Systems
5-Methyl-2-heptanol has been selected as a key model system in fundamental research investigating the complex liquid dynamics of monohydroxy alcohols. arxiv.org These studies focus on understanding how hydrogen bonding leads to the formation of supramolecular structures, such as chains or rings, and how these structures influence the material's physical properties. arxiv.orgjcdyre.dknih.gov
Research using 5-methyl-2-heptanol (abbreviated as 5M2H) has provided significant insights into supramolecular dynamics. arxiv.org Studies have revealed that the exchange of hydrogen bonds can truncate the Rouse-like dynamics of the alcohol's supramolecular chains and trigger chain-swapping processes. arxiv.org This work helps to explain the Debye relaxation process, a long-standing puzzle in the field of liquid dynamics. arxiv.orgnih.gov In these experiments, 5-methyl-2-heptanol, along with other alcohols like 2-ethyl-1-hexanol (2E1H) and 2-butyl-1-octanol (B151752) (2B1O), were chosen specifically because of their known tendency to form supramolecular chains. arxiv.org
Detailed analyses combining rheology and dielectric spectroscopy have identified a characteristic time (𝜏𝑚) that follows an Arrhenius-like temperature dependence and corresponds well with the hydrogen-bonding exchange time measured by nuclear magnetic resonance (NMR). arxiv.org This demonstrates the presence of collective sub-chain motions and supports a "living polymer" model for these systems. arxiv.org Furthermore, studies on related isomers like 5-methyl-3-heptanol (B97940) show that the specific molecular architecture, particularly the position of the methyl group, significantly impacts the formation of these hydrogen-bonded structures and the resulting relaxation behavior. jcdyre.dk
Potential in Polymer Science as a Monomer or Modifier
While not a conventional monomer, 5-methyl-2-heptanol and its isomers hold potential in polymer science. The isomer 5-methyl-1-heptanol (B1605605) can be used as a modifier to improve the properties of certain materials. ontosight.ai The unique branched structure of these alcohols is beneficial in this context. ontosight.ai
More fundamentally, the study of 5-methyl-2-heptanol's hydrogen-bonding dynamics has direct parallels to polymer physics. Research has explicitly pointed out that hydrogen-bonding exchange truncates Rouse-type supramolecular dynamics, supporting a recently proposed "living polymer" model to describe the behavior of these monohydroxy alcohols. arxiv.org In this model, the alcohol chains are in a constant state of breaking and reforming, analogous to living polymerization processes. The dynamics of 5-methyl-2-heptanol have been compared to those of polymers like Poly(propylene glycol) to better understand these relationships. arxiv.org This research suggests its utility not as a direct building block for a polymer chain, but as a model system whose behavior can elucidate fundamental principles in polymer dynamics.
Environmental Occurrence and Biotransformation Pathways
Natural Occurrence and Identification in Biological Samples
5-Methyl-2-heptanol (B1584077) is recognized as a naturally occurring compound, as evidenced by its inclusion in the LOTUS (Natural Products Online) database. Its presence has been suggested in the complex volatile profiles of certain plants and microorganisms.
Plant Kingdom:
Volatile organic compounds (VOCs) play a significant role in plant communication and defense. While direct identification of 5-Methyl-2-heptanol in many plant species is not widely documented, research on related compounds suggests its potential presence. For instance, a study on the leaf volatiles of crabapple (Malus sp.) cultivars with varying resistance to aphids identified a structurally similar compound, 2-Isopropyl-5-methyl-1-heptanol, exclusively in the highly resistant individuals. This finding points to the possibility of other branched-chain heptanols, including 5-Methyl-2-heptanol, being part of the chemical defense arsenal (B13267) of certain plants.
Table 1: Interactive Data on Related Methyl-heptanols in Biological Samples
| Compound Name | Biological Source | Study Focus |
| 2-Isopropyl-5-methyl-1-heptanol | Crabapple (Malus sp.) leaves | Aphid resistance |
| 6-Methyl-2-heptanol | Bacillus subtilis (bacteria) | Antifungal activity |
| (S)-2-Heptanol | Melipona solani (stingless bee) | Alarm pheromone |
Microbial World:
Microorganisms are known producers of a diverse array of volatile compounds. A study focusing on the VOCs emitted by the bacterium Bacillus subtilis identified 6-Methyl-2-heptanol, a structural isomer of 5-Methyl-2-heptanol. nih.gov This compound was part of a mixture of volatiles that exhibited antifungal properties. nih.gov The biosynthesis of such branched-chain alcohols in microorganisms can occur through the catabolism of branched-chain amino acids. researchgate.netresearchgate.net
Insect Kingdom:
In the insect world, alcohols, including various heptanol (B41253) isomers, often function as pheromones. For example, (S)-2-Heptanol has been identified as the alarm pheromone in the stingless bee Melipona solani. While 5-Methyl-2-heptanol has not been specifically identified as an insect pheromone, its structural similarity to known semiochemicals suggests it could potentially play a role in insect communication.
Microbial Metabolism Studies (Excluding Human Metabolism)
The microbial breakdown of aliphatic alcohols is a key process in their environmental fate. Generally, the structure of an alcohol influences its susceptibility to microbial degradation.
General Principles of Branched-Chain Alcohol Metabolism:
Research indicates that branched-chain alcohols are typically more resistant to microbial degradation compared to their straight-chain counterparts. The presence of methyl branching can hinder the enzymatic processes that initiate oxidation.
While no studies have specifically detailed the microbial metabolism of 5-Methyl-2-heptanol, insights can be gained from studies on other branched compounds. The microbial oxidation of methyl-branched alkanes, for example, has been shown to proceed, albeit often at a slower rate than for linear alkanes. bohrium.com The initial step in the aerobic degradation of alcohols is typically the oxidation of the hydroxyl group to an aldehyde, catalyzed by an alcohol dehydrogenase, followed by further oxidation to a carboxylic acid.
Table 2: General Microbial Degradation Susceptibility of Hydrocarbons
| Hydrocarbon Type | Susceptibility to Microbial Degradation |
| Linear Alkanes | High |
| Branched Alkanes | Moderate to Low |
| Small Aromatics | Moderate |
| Cyclic Alkanes | Low |
Some thermophilic anaerobic bacteria have been shown to produce branched-chain alcohols from the degradation of branched-chain amino acids. researchgate.netresearchgate.net This indicates that the enzymatic machinery to handle such branched structures exists in the microbial world, although the reverse catabolic process for these alcohols is not as well-documented.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Findings
A comprehensive review of academic databases reveals no key academic contributions or findings specifically related to 5-Methylene-2-heptanol. The scientific community has not, to date, published any research detailing its synthesis, properties, or potential applications. The primary finding is the conspicuous absence of this compound from the body of chemical literature.
Remaining Challenges and Open Questions
The principal challenge concerning this compound is its apparent non-existence in the current scientific literature. This presents a cascade of open questions, the most fundamental of which include:
Has this compound ever been synthesized?
What are its fundamental physicochemical properties, such as boiling point, melting point, and spectral data?
What is its stability and reactivity profile?
Does it possess any unique stereochemical properties?
What potential applications, if any, could this compound have?
Proposed Future Research Avenues
The lack of information on this compound presents a blank slate for potential chemical exploration. Future research could be directed along several promising avenues.
Development of Novel Synthetic Routes
The initial and most critical area of research would be the development of a reliable and efficient synthetic route to produce this compound. Potential strategies could involve:
Wittig-type Reactions: A plausible approach would involve the reaction of a suitable ketone, such as 2-heptanone, with a methylene-ylide generated from a methyltriphenylphosphonium (B96628) halide.
Grignard Reactions: The reaction of a Grignard reagent, such as vinylmagnesium bromide, with an appropriate epoxide or carbonyl compound could potentially yield the target molecule.
Elimination Reactions: Dehydration of a corresponding diol or dehydrohalogenation of a haloalcohol could be explored as potential synthetic pathways.
Advanced Mechanistic Insights
Once a synthetic route is established, research could focus on understanding the mechanisms of reactions involving this compound. This would include:
Stereoselectivity Studies: Investigating the stereochemical outcomes of its synthesis and subsequent reactions.
Reaction Kinetics: Determining the rate and order of reactions in which it participates.
Computational Modeling: Employing theoretical calculations to predict its structure, reactivity, and spectral properties, which can then be compared with experimental data.
Exploration of Undiscovered Academic Applications
With a method for its synthesis and a foundational understanding of its properties, the exploration of its potential academic and practical applications would be a significant area of future research. This could include:
Monomer for Polymerization: The presence of a methylene (B1212753) group and a hydroxyl group could make it a candidate for polymerization reactions, potentially leading to novel polymers with unique properties.
Intermediate in Organic Synthesis: Its functional groups could be utilized for the synthesis of more complex molecules.
Biological Activity Screening: The compound could be screened for potential biological activities, although this is purely speculative without any existing data.
Q & A
Q. What structural analogs of this compound are used to study metabolic pathways?
- Isotopologues (e.g., ¹³C-labeled at C2) track metabolic fate in vitro. This compound-d₂ (deuterated at C5) differentiates between enzymatic and non-enzymatic oxidation pathways via mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
